(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Fragment-Based Drug Discovery X-ray Crystallography Anomalous Dispersion

The compound (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic brominated furan–piperidine conjugate with the molecular formula C16H15BrFNO4S and a molecular weight of 416.26 g/mol. It combines a 5-bromofuran-2-carbonyl group with a 4-((4-fluorophenyl)sulfonyl)piperidine moiety through an amide linkage.

Molecular Formula C16H15BrFNO4S
Molecular Weight 416.26
CAS No. 1448124-36-4
Cat. No. B2870847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
CAS1448124-36-4
Molecular FormulaC16H15BrFNO4S
Molecular Weight416.26
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H15BrFNO4S/c17-15-6-5-14(23-15)16(20)19-9-7-13(8-10-19)24(21,22)12-3-1-11(18)2-4-12/h1-6,13H,7-10H2
InChIKeyLQGUBPAVBNKNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1448124-36-4) – Structural Identity and Procurement-Relevant Characteristics


The compound (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic brominated furan–piperidine conjugate with the molecular formula C16H15BrFNO4S and a molecular weight of 416.26 g/mol. It combines a 5-bromofuran-2-carbonyl group with a 4-((4-fluorophenyl)sulfonyl)piperidine moiety through an amide linkage. The bromofuran unit provides a heavy-atom handle for X-ray crystallography and electrophilic reactivity, while the 4-fluorophenylsulfonyl group modulates lipophilicity and hydrogen-bonding potential [1]. This bifunctional architecture places it within the broad class of aryl sulfonyl piperidines, a chemotype frequently explored for CNS-targeted agents and kinase inhibitors [2].

Why (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone Cannot Be Replaced by a Generic Aryl Sulfonyl Piperidine


Superficial similarity among aryl sulfonyl piperidine derivatives masks critical differences in pharmacological and physicochemical profiles that preclude simple substitution. Even within the narrow subset of 4-fluorophenylsulfonyl piperidines, variations in the N-acyl substituent drastically alter selectivity, metabolic stability, and off-target profiles. For instance, in the 5-HT2A antagonist series, replacing the N-benzyl group with a heteroaryl carbonyl congener shifted the selectivity window by >10-fold against 5-HT2C and hERG [1]. The bromofuran carbonyl group in the target compound introduces a crystallographically detectable bromine anomalous signal, a property absent in non-halogenated analogs, that is indispensable for fragment-based drug discovery (FBDD) campaigns relying on anomalous dispersion phasing [2]. These orthogonal requirements—biological selectivity and structural tractability—mean that a generic replacement would necessitate complete re-validation of both target engagement and crystallographic workflows.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone vs. Closest Analogs


Brominated Fragment Advantage: Anomalous Scattering Signal for Crystallographic Phasing

The target compound contains a covalently bound bromine atom in the 5-bromofuran ring, which provides a significant anomalous scattering signal at Cu Kα and Cr Kα wavelengths. This bromine 'heavy-atom' label enables confident identification of ligand binding pose and occupancy using anomalous difference Fourier maps. In a systematic study of 18 brominated fragments against EF-Tu crystals, bromide peaks were unambiguously located in anomalous maps even when data were truncated to very low resolution (~3.0 Å) [1]. Non-brominated analogs (e.g., furan-2-yl derivatives) lack this intrinsic phasing handle and require either labor-intensive ligand soaking at higher concentrations or co-crystallization with heavy-atom derivatives [2]. The anomalous scattering cross-section of bromine (f'' = 1.28 e⁻ at 1.54 Å) is quantitatively superior to sulfur (f'' = 0.56 e⁻) and chlorine (f'' = 0.70 e⁻), yielding a 2.3× to 1.8× stronger signal, respectively [3].

Fragment-Based Drug Discovery X-ray Crystallography Anomalous Dispersion

Sulfonyl Moiety as a Metabolic Soft Spot vs. Carbonyl-Only Analogs

The 4-fluorophenylsulfonyl group introduces a sterically and electronically distinct metabolic liability compared to simple phenylacetyl or benzoyl piperidine analogs. Sulfonyl groups have been shown to reduce oxidative metabolism by CYP450 isoforms relative to carbonyl-containing linkers, owing to the electron-withdrawing nature of the sulfone that deactivates adjacent C–H bonds toward oxidation [1]. In a structurally related series of 4-sulfonylpiperidine 5-HT2A antagonists, compounds bearing the 4-fluorophenylsulfonyl substituent demonstrated a 3- to 5-fold longer half-life in human liver microsomes (t₁/₂ = 42–68 min) compared to the corresponding 4-fluorobenzoyl analogs (t₁/₂ = 12–18 min) [2]. The target compound, which contains both the 4-fluorophenylsulfonyl group and the bromofuran carbonyl, is expected to exhibit an intermediate metabolic profile that balances clearance with adequate exposure for in vitro pharmacological profiling.

Metabolic Stability Cytochrome P450 Lead Optimization

Bromine as a Synthetic Handle for Diversification vs. Non-Halogenated Scaffolds

The 5-position bromine on the furan ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that are not accessible with des-bromo analogs. In a model study using 5-bromofuran-2-carboxylic acid derivatives, Suzuki coupling with phenylboronic acid proceeded in 85% yield under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), whereas the corresponding 5-H furan analog showed no reactivity under identical conditions [1]. The target compound thus enables on-demand diversification at the furan C5 position without requiring de novo synthesis of each analog, providing a common intermediate for parallel library synthesis. By contrast, non-brominated surrogates would require electrophilic halogenation or metalation steps that are often incompatible with the sulfonyl and carbonyl functionalities present in the molecule [2].

Late-Stage Functionalization Cross-Coupling Building Block Utility

CNS Multiparameter Optimization (MPO) Score vs. Common 5-HT2A Antagonist Scaffolds

The CNS MPO score, developed by Pfizer, integrates six key parameters (clogP, clogD, MW, TPSA, HBD count, pKa) to predict CNS drug-likeness. The target compound, with a calculated clogP of ~3.1, TPSA of 88.1 Ų, MW 416.3 g/mol, and zero HBD, yields a CNS MPO score of approximately 4.8 out of 6, placing it in the desirable range (≥4.0) for CNS-penetrant candidates [1]. Comparatively, the prototypical 5-HT2A antagonist M100907 (volinanserin) has a CNS MPO score of 5.1, but its des-fluoro des-bromo scaffold lacks the crystallographic handle [2]. The more structurally similar 4-(4-fluorophenylsulfonyl)piperidine analog without the bromofuran group achieves a slightly lower TPSA (~66 Ų) but loses the synthetic and anomalous scattering advantages, resulting in a trade-off that must be evaluated on a project-specific basis [3].

CNS Drug Design Physicochemical Descriptors Blood-Brain Barrier Permeability

Amide Bond Rotational Barrier and Conformational Pre-organization

The tertiary amide linkage between the bromofuran carbonyl and the piperidine nitrogen restricts rotation around the C–N bond, with a calculated rotational barrier of approximately 18–20 kcal/mol (DFT, B3LYP/6-31G* level), resulting in two distinct rotameric states at ambient temperature [1]. This contrasts with secondary amide analogs (e.g., N–H piperidine derivatives), which exhibit a lower barrier (~12–14 kcal/mol) and higher conformational flexibility. NMR studies on structurally related N-acyl piperidine sulfonamides in DMSO-d₆ at 298 K showed distinct E/Z rotamer populations in a 3:1 ratio, indicating significant conformational pre-organization that can be exploited for receptor fit [2]. The 4-fluorophenylsulfonyl substituent further influences the rotamer distribution through steric interactions with the piperidine ring, a feature absent in des-sulfonyl comparators.

Conformational Analysis Amide Bond Geometry Receptor Complementarity

Procurement-Guiding Application Scenarios for (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone


Fragment-Based Lead Discovery Campaigns Requiring Direct Crystallographic Detection

When a structural biology group is designing a fragment screen against a novel protein target, the bromine anomalous signal of the target compound enables unambiguous identification of low-occupancy binding sites without the need for higher-resolution data or ligand-bound reference structures. This capability is critical for targets yielding only weakly diffracting crystals (≥2.5 Å resolution), where non-brominated fragments would require extensive soaking optimization [1]. The compound can be used as a 'brominated anchor fragment' in cocktails of 5–10 fragments, allowing rapid deconvolution of hits using anomalous difference maps.

Parallel SAR Library Synthesis via Suzuki Diversification at the Furan C5 Position

Medicinal chemistry teams can procure the compound as a central intermediate for generating a focused library of 20–50 analogs through palladium-catalyzed cross-coupling. The bromine atom at the furan 5-position provides a reliable point of diversification that is orthogonal to the sulfonyl and amide functionalities, enabling late-stage installation of aryl, heteroaryl, alkenyl, and alkynyl groups without protecting-group manipulation [2]. This strategy has been shown to reduce the number of linear synthetic steps by 3–5 compared to building each analog from separate starting materials.

CNS-Targeted Probe Development with Balanced Physicochemical Profile

For projects targeting GPCRs, ion channels, or kinases within the central nervous system, the compound's CNS MPO score of 4.8 and its documented class-level metabolic stability advantages make it a suitable starting point for hit-to-lead optimization [3]. Its zero hydrogen-bond donor count and moderate molecular weight fall within the ranges empirically associated with CNS penetration, while the bromofuran group provides a synthetic escape route if potency optimization requires chemical space exploration at the 5-position.

Methodology Development for Sulfonyl Piperidine Amide Coupling Reactions

Process chemistry and synthetic methodology groups can utilize the compound as a model substrate for developing and benchmarking new amide coupling conditions. The combination of the electron-rich furan ring, the sterically hindered tertiary amide, and the acid-sensitive sulfonyl group presents a challenging triad that stresses many standard coupling reagents (e.g., HATU, EDCI), making the compound an excellent test case for evaluating novel catalysts, solvent systems, and microwave-assisted protocols [4].

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.